![molecular formula C19H18BrNO4Se B13325560 Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13325560.png)
Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a selenophene ring fused with a chromene ring, along with a piperidine moiety. The presence of selenium in its structure makes it particularly interesting for various scientific applications due to selenium’s known biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the selenophene ring, which is then fused with a chromene ring. The piperidine moiety is introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the implementation of continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxide.
Reduction: The carbonyl group can be reduced to form alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Wirkmechanismus
The mechanism of action of Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to various biological effects. The piperidine moiety can interact with receptors in the body, potentially leading to pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 7-bromo-2-oxo-8-(morpholin-4-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate
- Methyl 7-chloro-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate
Uniqueness
Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate is unique due to the presence of the bromine atom and the piperidine moiety, which can lead to distinct chemical and biological properties compared to its analogs. The presence of selenium also adds to its uniqueness, as selenium-containing compounds are known for their diverse biological activities.
Eigenschaften
Molekularformel |
C19H18BrNO4Se |
|---|---|
Molekulargewicht |
483.2 g/mol |
IUPAC-Name |
methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)selenopheno[3,2-h]chromene-3-carboxylate |
InChI |
InChI=1S/C19H18BrNO4Se/c1-24-18(22)13-9-11-5-6-12-15(20)14(10-21-7-3-2-4-8-21)26-17(12)16(11)25-19(13)23/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI-Schlüssel |
GVUHFIVBZUZCCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C3=C(C=C2)C(=C([Se]3)CN4CCCCC4)Br)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


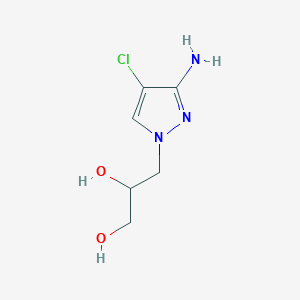
![Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13325485.png)
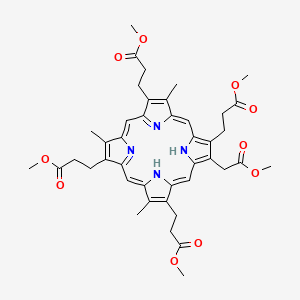
![(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13325497.png)
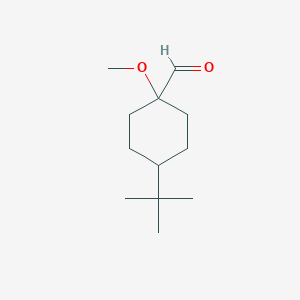
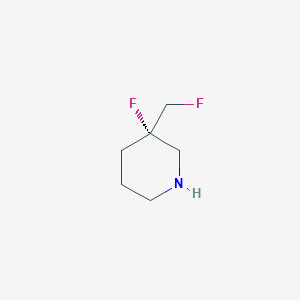
![1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13325521.png)
![2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13325522.png)
![(R)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B13325524.png)

![4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B13325531.png)
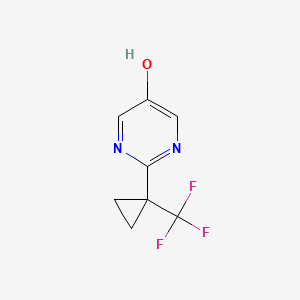
![Tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13325548.png)

